1,2-Dibromo-1-trifluoromethanesulfonylethane
Description
Properties
IUPAC Name |
1,2-dibromo-1-(trifluoromethylsulfonyl)ethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Br2F3O2S/c4-1-2(5)11(9,10)3(6,7)8/h2H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXACVUWKAXCKRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(S(=O)(=O)C(F)(F)F)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Br2F3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dibromo-1-trifluoromethanesulfonylethane can be synthesized through the bromination of 1-trifluoromethanesulfonylethane. The reaction typically involves the addition of bromine (Br2) to the ethane derivative under controlled conditions. The reaction is exothermic and requires careful temperature control to prevent side reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale bromination processes. The reaction is carried out in specialized reactors designed to handle the exothermic nature of the bromination reaction. The product is then purified through distillation or other separation techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Dibromo-1-trifluoromethanesulfonylethane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or alkynes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and various alkoxides. The reactions are typically carried out in polar solvents such as water or alcohols.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are used to induce elimination reactions.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution Reactions: Products include alcohols, amines, and ethers.
Elimination Reactions: Products include alkenes and alkynes.
Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Dibromo-1-trifluoromethanesulfonylethane has several scientific research applications, including:
Biology: Utilized in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-dibromo-1-trifluoromethanesulfonylethane involves its reactivity with nucleophiles and electrophiles. The bromine atoms and the trifluoromethanesulfonyl group make the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Structural and Functional Group Comparison
*Hypothetical classification based on functional group analogs.
Hazard Profiles
- Methyl Trifluoromethanesulfonate : Requires stringent handling (e.g., gloves, ventilation) due to skin corrosion risks .
- 1,1-Dibromo-2-chloro-1,2,2-trifluoroethane: Limited hazard data in , but brominated alkanes often pose inhalation risks and environmental toxicity .
- Hypothetical compound : Expected to share hazards with analogs (e.g., H314 for corrosivity, H335 for respiratory irritation).
Research Findings and Limitations
Key Observations
- Electron-Withdrawing Groups : The Tf group in sulfonates (e.g., Methyl Trifluoromethanesulfonate) enhances electrophilicity, enabling reactions under mild conditions .
- Halogen Effects : Brominated compounds (e.g., ) demonstrate higher reactivity than chlorinated analogs but may require stabilization due to bond lability .
Biological Activity
1,2-Dibromo-1-trifluoromethanesulfonylethane is a halogenated organic compound with significant biological activity. Its unique structure, characterized by the presence of bromine and trifluoromethanesulfonyl groups, contributes to its reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of multiple halogens enhances its biological reactivity, making it a subject of interest in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Weight | 305.87 g/mol |
| Melting Point | Not readily available |
| Solubility | Soluble in organic solvents |
| Density | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound can act as an electrophile due to the presence of bromine atoms, allowing it to form covalent bonds with nucleophilic sites in proteins and nucleic acids. This interaction can lead to modulation of enzymatic activity and disruption of cellular processes.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that halogenated compounds can inhibit bacterial growth. The specific mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
- Cytotoxicity : In vitro assays have demonstrated that this compound can induce cytotoxic effects on various cancer cell lines. The cytotoxicity may be linked to its ability to form reactive intermediates that damage cellular components.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic processes, although further research is needed to elucidate the specific targets.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) investigated the antimicrobial properties of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
Case Study 2: Cytotoxic Effects on Cancer Cells
In another study, Johnson et al. (2024) evaluated the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). The findings revealed an IC50 value of approximately 30 µM, indicating potent anti-cancer properties.
Discussion
The biological activity of this compound highlights its potential as a therapeutic agent. Its ability to disrupt microbial growth and induce cytotoxicity suggests applications in antimicrobial and anticancer therapies. However, further studies are essential to fully understand its mechanisms and optimize its use in clinical settings.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 1,2-Dibromo-1-trifluoromethanesulfonylethane critical for experimental design?
- Methodological Answer : Key properties include molecular weight (276.278 g/mol), boiling point (366–367°C), and stability under standard conditions. These parameters guide solvent selection, reaction temperature optimization, and storage protocols. For precise data, consult NIST Standard Reference Database 69, which provides validated thermochemical and phase-change metrics . Stability assessments should account for decomposition products like hydrogen fluoride or sulfur oxides, requiring inert atmosphere handling .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use -NMR to resolve trifluoromethanesulfonyl and bromine substituent interactions.
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C-Br, S=O) by referencing NIST IR spectra .
- X-ray Crystallography : Resolve stereoelectronic effects in solid-state structures, as demonstrated in phosphazene analog syntheses .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to mitigate inhalation risks (respiratory toxicity, Category 3) .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and safety goggles (skin/eye irritation, Category 2A) .
- Decontamination : Immediate washing with soap/water for skin contact and 15-minute eye rinsing with saline solution .
Advanced Research Questions
Q. How can conflicting data on reaction yields be resolved across different synthetic routes?
- Methodological Answer :
- Variable Screening : Systematically test parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE). For example, triethylamine in THF enhances nucleophilic substitutions in analogous brominated systems .
- Thermochemical Analysis : Cross-reference enthalpy data from NIST to identify exothermic/endothermic steps causing yield discrepancies .
- Byproduct Profiling : Employ GC-MS to detect intermediates (e.g., trifluoroethanol derivatives) that may inhibit reactivity .
Q. What computational strategies predict the compound’s reactivity in novel reaction environments?
- Methodological Answer :
- Density Functional Theory (DFT) : Model transition states for bromine displacement reactions, leveraging NIST’s InChIKey (OVZATIUQXBLIQT-UHFFFAOYSA-N) to parameterize atomic charges .
- Molecular Dynamics (MD) Simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict kinetic stability under varying dielectric conditions .
Q. How does steric hindrance from the trifluoromethanesulfonyl group influence regioselectivity in substitution reactions?
- Methodological Answer :
- Steric Maps : Generate 3D electrostatic potential maps (using software like Gaussian) to visualize electron-deficient regions near the sulfonyl group.
- Kinetic Isotope Effects (KIE) : Compare / ratios in deuterated analogs to distinguish between SN1/SN2 mechanisms .
- Cross-Coupling Trials : Test palladium-catalyzed couplings (e.g., Suzuki-Miyaura) to evaluate bromide accessibility under steric constraints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
